molecular formula C10H10ClN3O B13885730 5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one

5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one

Cat. No.: B13885730
M. Wt: 223.66 g/mol
InChI Key: CFIATPILFNUWKR-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C10H10ClN3O/c1-3-6-14-7-4-5-8(11)12-9(7)13(2)10(14)15/h3-5H,1,6H2,2H3

InChI Key

CFIATPILFNUWKR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC=C

Origin of Product

United States

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